molecular formula C20H19NO3S B2949344 N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 670271-53-1

N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B2949344
CAS RN: 670271-53-1
M. Wt: 353.44
InChI Key: YWIJNLKRTJVHRU-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, also known as MBSA, is a sulfonamide compound that has been widely used in scientific research for its unique biochemical and physiological effects.

Mechanism of Action

N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide works by binding to a specific site on proteins, known as the hydrophobic pocket. This binding inhibits the interaction of the protein with its receptor, leading to a disruption in the biological process that the protein is involved in. N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide has been shown to have a high affinity for a wide range of proteins, making it a versatile tool for studying various biological processes.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by disrupting the interaction of proteins involved in cell growth and division. N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide in lab experiments is its high affinity for a wide range of proteins. This makes it a versatile tool for studying various biological processes. However, N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide also has some limitations. It can be difficult to obtain pure N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, and it can be unstable in certain conditions, which can affect its activity.

Future Directions

There are several future directions for the use of N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide in scientific research. One area of research is the development of N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide-based therapies for the treatment of cancer and other diseases. Another area of research is the development of new N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide analogs with improved stability and activity. Additionally, N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide can be used in combination with other compounds to study the interactions between proteins and their ligands.

Synthesis Methods

N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide can be synthesized through a series of chemical reactions. The first step is the preparation of 3-methoxybenzene, which is then reacted with 4-methylbromobenzene to form 4'-methoxy-3-methylbiphenyl. The final step involves the sulfonation of the biphenyl ring with sulfur trioxide to yield N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide.

Scientific Research Applications

N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide has been extensively used in scientific research as a tool to study protein-protein interactions. It has been shown to inhibit the binding of proteins to their respective receptors, making it a useful tool for studying the mechanisms of various biological processes. N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide has also been used to study the role of protein-protein interactions in diseases such as cancer and Alzheimer's.

properties

IUPAC Name

N-(3-methoxyphenyl)-4-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-15-6-8-16(9-7-15)17-10-12-20(13-11-17)25(22,23)21-18-4-3-5-19(14-18)24-2/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIJNLKRTJVHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide

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